N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0773029
InChI: InChI=1S/C16H16ClN3O2S/c1-2-10-22-12-7-5-11(6-8-12)15(21)20-16(23)19-13-4-3-9-18-14(13)17/h3-9H,2,10H2,1H3,(H2,19,20,21,23)
SMILES: CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl
Molecular Formula: C16H16ClN3O2S
Molecular Weight: 349.8 g/mol

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide

CAS No.:

Cat. No.: VC0773029

Molecular Formula: C16H16ClN3O2S

Molecular Weight: 349.8 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide -

Specification

Molecular Formula C16H16ClN3O2S
Molecular Weight 349.8 g/mol
IUPAC Name N-[(2-chloropyridin-3-yl)carbamothioyl]-4-propoxybenzamide
Standard InChI InChI=1S/C16H16ClN3O2S/c1-2-10-22-12-7-5-11(6-8-12)15(21)20-16(23)19-13-4-3-9-18-14(13)17/h3-9H,2,10H2,1H3,(H2,19,20,21,23)
Standard InChI Key NMGKSDKDXPIVNH-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl
Canonical SMILES CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator